molecular formula C9H15N3 B15310202 4-Isopropyl-n,6-dimethylpyrimidin-2-amine

4-Isopropyl-n,6-dimethylpyrimidin-2-amine

Cat. No.: B15310202
M. Wt: 165.24 g/mol
InChI Key: JONILKQSQXKRBT-UHFFFAOYSA-N
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Description

4-Isopropyl-n,6-dimethylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C9H15N3 It belongs to the pyrimidine family, which is known for its wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-n,6-dimethylpyrimidin-2-amine typically involves the reaction of 4,6-dimethylpyrimidine with isopropylamine under controlled conditions. One common method includes the use of a solvent such as ethanol or water, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-n,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isopropyl-n,6-dimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Isopropyl-n,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-n,6-dimethylpyrimidin-2-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N,4-dimethyl-6-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C9H15N3/c1-6(2)8-5-7(3)11-9(10-4)12-8/h5-6H,1-4H3,(H,10,11,12)

InChI Key

JONILKQSQXKRBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC)C(C)C

Origin of Product

United States

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